![molecular formula C21H13D10NO4 B613611 Fmoc-[D]Leu-OH CAS No. 1190594-22-9](/img/structure/B613611.png)
Fmoc-[D]Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Leu-OH is isomeric with Fmoc-Ile-OH. Like isoleucine, leucine has branching in the sidechain. The branching is at the gamma carbon instead of the beta carbon as in isoleucine . It is used in chemical and peptide syntheses .
Synthesis Analysis
Fmoc-Leu-OH is a standard reagent for coupling leucine into peptide sequences . It can be used to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .Molecular Structure Analysis
The empirical formula of Fmoc-Leu-OH is C21H23NO4 . Its molecular weight is 353.41 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group attached to leucine .Chemical Reactions Analysis
Fmoc-Leu-OH is primarily used in peptide synthesis . It reacts with other amino acids to form peptides in a process known as Fmoc solid-phase peptide synthesis .Physical and Chemical Properties Analysis
Fmoc-Leu-OH has a molecular weight of 353.412 Da . It is a white to off-white powder .Scientific Research Applications
PPARγ Modulation
Fmoc-L-Leucine (F-L-Leu) acts as a unique PPARγ ligand, inducing a specific allosteric configuration of PPARγ, which leads to differential cofactor recruitment. This results in distinct pharmacological properties, such as improving insulin sensitivity with lower adipogenic activity, making it a selective PPARγ modulator (Rocchi et al., 2001).
Antibacterial Composite Materials
The utilization of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for antibacterial and anti-inflammatory purposes in biomedical materials shows promise. These materials inhibit bacterial growth and are not cytotoxic to mammalian cells (Schnaider et al., 2019).
Hydrogel Membranes Formation
The dipeptide amphiphile Fmoc-Leu-Gly-OH has been shown to self-assemble into thin surface-supported hydrogel films and gap-spanning hydrogel membranes. These membranes, consisting of entangled fibers, exhibit stability and reversible drying and swelling properties (Johnson et al., 2010).
Supramolecular Gels
Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, have been used in supramolecular hydrogels, offering biocompatible and biodegradable properties. These gels have been investigated for their antimicrobial activity, particularly when combined with silver mixtures (Croitoriu et al., 2021).
Self-Assembled Structures
Fmoc modified aliphatic uncharged single amino acids, including Fmoc-Leu-OH, form various self-assembled structures under different conditions. These structures have potential applications in the design of novel self-assembled architectures for various functions (Gour et al., 2021).
Mechanism of Action
Target of Action
Fluorenylmethyloxycarbonyl-D-Leucine (Fmoc-[D]Leu-OH) is a selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .
Mode of Action
This compound activates PPARγ, albeit with a lower potency but a similar maximal efficacy as rosiglitazone, a well-known PPARγ agonist . Activation of PPARγ by this compound leads to changes in the transcription of genes involved in glucose metabolism and adipogenesis .
Biochemical Pathways
The activation of PPARγ by this compound impacts several biochemical pathways. It improves insulin sensitivity, which is crucial in the regulation of glucose metabolism .
Result of Action
The activation of PPARγ by this compound results in improved insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . This suggests that this compound could potentially be used as a therapeutic agent for improving insulin sensitivity in diabetes.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-[D]Leu-OH plays a significant role in biochemical reactions, particularly in the synthesis of various oligopeptides . It interacts with other biomolecules such as enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation and breaking of bonds during the synthesis and deprotection steps .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the nature of the peptide being synthesized.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amino acid during the synthesis process, preventing unwanted reactions. It can be removed under basic conditions, allowing the peptide chain to continue to build . This process can involve interactions with various biomolecules, including enzymes involved in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction . The Fmoc group is stable under the conditions of the reaction until the point where it is intentionally removed by the addition of a base . The stability of this compound contributes to its effectiveness as a protecting group .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, playing a crucial role in the formation of peptide bonds .
Transport and Distribution
In the context of peptide synthesis, this compound is distributed throughout the reaction solution and is incorporated into the growing peptide chain . The transport and distribution of this compound within cells and tissues are not typically relevant in its primary use in peptide synthesis.
Properties
IUPAC Name |
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3,2D3,11D2,13D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-QDXFTFMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
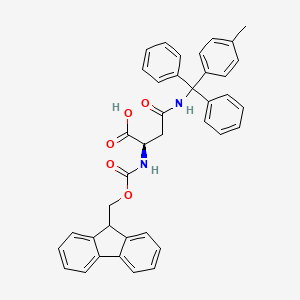



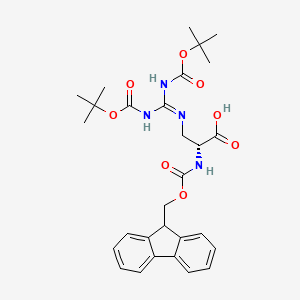
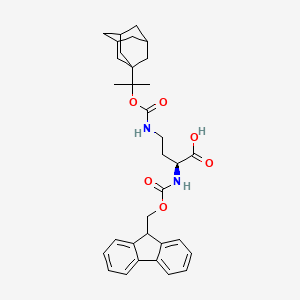
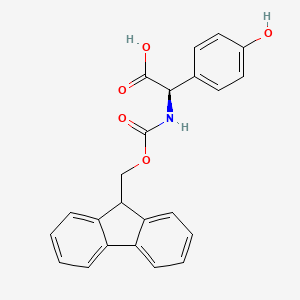

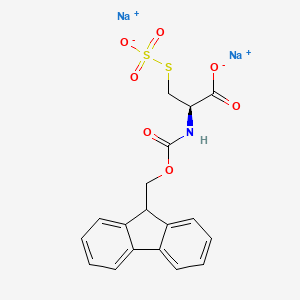



![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

